molecular formula C11H11NO2S B8310612 4-(4-Isothiocyanatophenyl)butyric acid

4-(4-Isothiocyanatophenyl)butyric acid

Cat. No.: B8310612
M. Wt: 221.28 g/mol
InChI Key: KNYZWOWYFJTQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Isothiocyanatophenyl)butyric acid is a useful research compound. Its molecular formula is C11H11NO2S and its molecular weight is 221.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

4-(4-isothiocyanatophenyl)butanoic acid

InChI

InChI=1S/C11H11NO2S/c13-11(14)3-1-2-9-4-6-10(7-5-9)12-8-15/h4-7H,1-3H2,(H,13,14)

InChI Key

KNYZWOWYFJTQBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)N=C=S

Origin of Product

United States

Synthesis routes and methods

Procedure details

Carbon disulfide (0.26 mL, 4.4 mmol) was added to a mixture comprising 4-(4-aminophenyl)butyric acid (0.27 g, 1.5 mmol), tetrahydrofuran (1.0 mL), water (1.0 mL) and triethylamine (0.51 mL, 3.6 mmol), followed by stirring at room temperature for 24 hours. To the obtained reaction mixture, a tetrahydrofuran (1.0 mL) solution of iodine (0.41 g, 1.6 mmol) was dropwise added over a period of 5 minutes at 0° C., followed by stirring at 0° C. for further 1.5 hours. Thereafter, 1M hydrochloric acid (1.5 mL) and sodium sulfite (38 mg, 0.30 mmol) were added and mixed. Then, ethyl acetate (6 mL) was added, and the organic layer was separated, and the aqueous layer was extracted once with a solvent mixture of ethyl acetate (3 mL) and tetrahydrofuran (1 mL). The organic layers were combined and concentrated under reduced pressure to dryness. To the obtained residue, water (8.0 mL) and saturated sodium hydrogencarbonate aqueous solution (2.0 mL) were added and thoroughly mixed. Thereafter, the insoluble matter was filtered off, and to the filtrate, water (8.0 mL) and saturated sodium hydrogencarbonate aqueous solution (2.0 mL) were added and thoroughly mixed, and an insoluble matter was filtered off. The filtrates were combined, and 1M hydrochloric acid (5.0 mL) was added thereto. The precipitated solid was collected by filtration to obtain 4-(4-isothiocyanatophenyl)butyric acid as a colorless solid (0.23 g, yield: 69%, HPLC purity: 97%, HPLC retention time: 3.9 min). LC-MS ES-220(retention time: 4.3 min, condition 2).
Quantity
0.26 mL
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
38 mg
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
0.41 g
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Four

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